N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-25-14-5-7-17(26-2)16(10-14)21-18(24)12-27-19-8-6-15(22-23-19)13-4-3-9-20-11-13/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJONWGCPCCBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 3-aminopyridine with appropriate reagents under controlled conditions.
Coupling with 2,5-Dimethoxyphenyl Acetate: The intermediate is then coupled with 2,5-dimethoxyphenyl acetate in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Sulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfanylacetamide derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Gene Expression: The compound could influence gene expression, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
The target compound shares a common acetamide backbone with multiple analogs described in and . Key structural variations among these compounds include:
- Aromatic substituents : The 2,5-dimethoxyphenyl group distinguishes it from analogs with chlorophenyl (e.g., 5f, 5l), fluorophenyl (5m), or unsubstituted phenyl groups (5k, 5i) .
- Heterocyclic systems : The pyridazine-pyridin-3-yl system contrasts with imidazo[2,1-b]thiazole rings in –2 compounds and benzothiazole derivatives in .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Functional Group Impact
Patent Compounds ()
Benzothiazole-based analogs (e.g., EP3348550A1 compounds) differ significantly in core structure but retain acetamide linkages. For example:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide : Incorporates a trifluoromethyl group, enhancing metabolic stability compared to the target compound’s pyridazine system .
- Biological Implications: Benzothiazoles are known for kinase inhibition, whereas pyridazine derivatives may target different enzymatic pathways .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological systems, making it a candidate for various pharmacological applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A dimethoxyphenyl group
- A pyridazinyl moiety
- A sulfanyl linkage
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory actions
The specific biological activities of this compound are still under investigation, but preliminary studies suggest promising results.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the pyridazine and sulfanyl groups may allow the compound to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Receptor Binding : The structural features may facilitate binding to specific receptors involved in signaling pathways related to inflammation and cancer progression.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated derivatives of pyridazine compounds and their effects on cancer cell lines. The findings indicated that modifications in the substituents significantly influenced cytotoxicity against various cancer types. This compound was noted for its potential in selectively targeting cancer cells while sparing normal cells .
Antimicrobial Properties
Another research focused on the antimicrobial efficacy of similar compounds against bacterial strains. The results showed that compounds containing sulfanyl groups exhibited enhanced activity against resistant bacterial strains, suggesting that this compound could be effective in treating infections caused by multi-drug resistant organisms .
Data Table: Biological Activities Summary
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity. 2D experiments (COSY, HSQC) resolve overlapping signals in aromatic regions .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection ensures >95% purity .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) validates molecular weight and fragmentation patterns .
How can researchers design experiments to evaluate the in vitro biological activity of this compound against specific therapeutic targets?
Basic Research Question
- Enzyme inhibition assays : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with IC₅₀ determination. Include positive controls (e.g., staurosporine for kinases) .
- Cell-based assays : Assess cytotoxicity (MTT assay) and selectivity via dose-response curves (1–100 µM). Compare with structurally related compounds to identify SAR trends .
What advanced computational methods can predict the binding affinity and interaction mechanisms of this compound with biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with free-energy calculations (MM/GBSA) .
- Density Functional Theory (DFT) : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and binding stability .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes (100 ns trajectories) to assess conformational stability .
How should researchers address contradictions in reported biological activities of structurally similar compounds?
Advanced Research Question
- Assay standardization : Compare buffer conditions (pH, ionic strength), cell lines, and endpoint measurements.
- Structural validation : Confirm compound identity via X-ray crystallography (e.g., SHELX refinement) to rule out polymorphic effects .
- Orthogonal assays : Use SPR (surface plasmon resonance) for binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic profiling .
What strategies are employed in crystallographic studies to determine the three-dimensional structure of this compound?
Advanced Research Question
- Crystal growth : Optimize solvent evaporation (e.g., DMSO/EtOH mixtures) or vapor diffusion.
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement : SHELXL-2018 refines positional and thermal parameters. Validate with R-factor convergence (<5%) and electron density maps .
In SAR studies, which functional groups of this compound are critical for modulating pharmacological activity?
Advanced Research Question
- Pyridazine core : Essential for π-π stacking with hydrophobic pockets. Methyl or methoxy substitutions alter steric bulk and solubility .
- Sulfanyl acetamide bridge : Modulating the sulfur atom’s oxidation state (sulfide → sulfone) impacts hydrogen bonding and bioavailability .
- 2,5-Dimethoxyphenyl group : Methoxy positions influence target selectivity; para-substitutions may enhance metabolic stability .
How can researchers mitigate challenges in solubility and stability during formulation for in vivo studies?
Advanced Research Question
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
- Prodrug strategies : Introduce ester or phosphate groups at the acetamide moiety for improved pharmacokinetics .
- Stability assays : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify vulnerable functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
